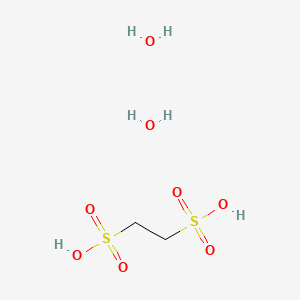
N'-Hydroxy-6-phenoxypyridine-3-carboximidamide
Vue d'ensemble
Description
N-Hydroxy-6-phenoxypyridine-3-carboximidamide, also known as NHPPC, is a unique class of molecules that have been studied extensively due to their wide range of applications in the field of chemistry. This molecule has been used in various scientific applications, ranging from synthesis methods to biochemical and physiological effects.
Applications De Recherche Scientifique
Copper Recovery from Chloride Solutions
- N'-Hydroxy-6-phenoxypyridine-3-carboximidamide derivatives, specifically hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides, have been studied for their efficacy in extracting copper(II) from chloride solutions. Variables like extractant structure, metal and chloride ion concentrations, and shaking time were found to influence copper(II) extraction. The mechanism of complexation was explored, revealing the formation of complexes involving Cu, Cl, and the extractant in specific molar ratios (Wojciechowska, Wieszczycka, Aksamitowski, & Wojciechowska, 2017).
Reduction of Carcinogenic Chromium(VI)
- N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide has been used as a reducing agent for the elimination of carcinogenic chromium from aqueous solutions. Factors like pH, contact time, and Cr(VI) concentration were studied to optimize Cr(VI) reduction, revealing efficient and rapid reduction capabilities of N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide (Wójcik, Wieszczycka, Aksamitowski, & Zembrzuska, 2020).
Zinc(II) Extraction from Acidic Chloride Solutions
- Research on hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides as extractants for zinc(II) from acidic chloride solutions has been conducted. This study showed that the extraction of Zn(II) was influenced by factors like chloride ion concentration, mineral acid, zinc concentration, extractant structure, and the type of organic diluent used (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).
Molecular Structure Studies
- The crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide have been analyzed. These structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming a two-dimensional network in one and a chain in another, demonstrating the compound's potential in structural chemistry (Meva, Prior, Evans, & Mang, 2017).
Co-crystal Studies with Succinic Acid
- The title co-crystal comprising N′-hydroxypyridine-2-carboximidamide molecule and succinic acid has been studied, revealing assembly into columns via strong hydrogen bonds. This study contributes to the understanding of co-crystal formation and its potential applications in materials science (Liu, 2013).
Metallation Studies
- 2-Phenoxypyridine and related compounds undergo cyclopalladation, forming six-membered metallocycles. This study of cyclometallated compounds provides insights into the reactivity and potential applications of these compounds in inorganic and coordination chemistry (Geest, O'Keefe, & Steel, 1999).
Propriétés
IUPAC Name |
N'-hydroxy-6-phenoxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHFGQZCZOCBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)


![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)
![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)
![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)




